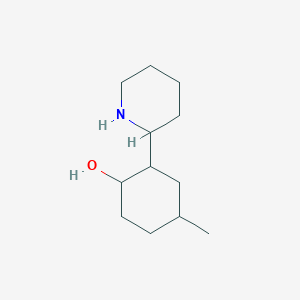

4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol

Übersicht

Beschreibung

4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C12H23NO and its molecular weight is 197.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its antimicrobial properties, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉N, indicating it consists of 13 carbon atoms, 19 hydrogen atoms, and one nitrogen atom. The compound features a cyclohexanol structure with a piperidine ring and a methyl group, which contribute to its unique properties and biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis . A study highlighted that several derivatives of this compound showed promising results in inhibiting the growth of M. tuberculosis, suggesting its potential use in treating bacterial infections .

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound can be quantified through its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that inhibits microbial growth. In high-throughput screening studies, compounds similar to this one demonstrated MIC values ranging from less than 2 µM to above 20 µM against various strains of bacteria .

| Compound | MIC (µM) | Target |

|---|---|---|

| This compound | < 20 | Mycobacterium tuberculosis |

| Example Compound A | 6.3 | Mycobacterium tuberculosis |

| Example Compound B | 2.0 | Mycobacterium tuberculosis |

The biological activity of this compound may be influenced by its structural features. The piperidine moiety is known for interacting with various neurotransmitter receptors, which could provide insights into the compound's effects on neurological pathways. This interaction profile is critical for understanding its pharmacological potential .

Interaction with Receptors

Studies have suggested that compounds with similar piperidine structures often interact with G protein-coupled receptors (GPCRs), which play significant roles in cellular signaling. For instance, molecular modeling studies have indicated potential binding sites within the cannabinoid receptor 1 (CB1), where modifications to the extracellular loops can influence ligand binding and receptor activity .

Case Studies and Research Findings

A variety of studies have explored the biological activity and therapeutic potential of compounds related to this compound:

- Antimicrobial Screening : A study screened over 100,000 compounds for their ability to inhibit M. tuberculosis growth, identifying several analogs with promising MIC values .

- Neuropharmacological Effects : Research on piperidine derivatives has shown their potential in treating neurological disorders by modulating neurotransmitter systems .

- Structure Activity Relationship (SAR) : Investigations into SAR have revealed how modifications to the piperidine ring can enhance or diminish biological activity, guiding future drug design efforts .

Wissenschaftliche Forschungsanwendungen

Materials Science

Polymer Chemistry

In materials science, 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol can serve as a building block for synthesizing novel polymers. Its ability to act as a functional monomer may allow for the development of polymers with tailored properties for specific applications such as drug delivery systems or coatings.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating piperidine derivatives into polymer backbones can improve mechanical properties and thermal stability. For instance, a study focused on the synthesis of polyurethanes using piperidine derivatives reported enhanced flexibility and resilience in the resulting materials, indicating potential applications in automotive and aerospace industries .

Biochemistry

Biological Buffering Agent

In biochemical applications, this compound has been utilized as a non-ionic organic buffering agent in cell culture systems. Its effective buffering capacity within a pH range of 6 to 8.5 makes it suitable for maintaining stable conditions in various biological assays.

Case Study: Cell Culture Applications

A study evaluating the impact of different buffering agents on cell viability found that using piperidine-based buffers improved cell growth rates compared to traditional buffers like phosphate-buffered saline (PBS). The enhanced performance can be attributed to the compound's ability to maintain physiological pH levels during cellular processes .

Analytical Chemistry

Reagent in Chemical Analysis

this compound serves as a reagent in various analytical chemistry techniques. Its unique structure allows it to participate in chemical reactions that facilitate the detection and quantification of other substances.

Case Study: Chromatography Techniques

In chromatographic methods, this compound has been used as a derivatizing agent to enhance the detectability of certain analytes. Research highlights its effectiveness in improving sensitivity and resolution during high-performance liquid chromatography (HPLC) analyses .

Eigenschaften

IUPAC Name |

4-methyl-2-piperidin-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-9-5-6-12(14)10(8-9)11-4-2-3-7-13-11/h9-14H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTRXXKJZPYVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C2CCCCN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.